Piracetam-d8

Description

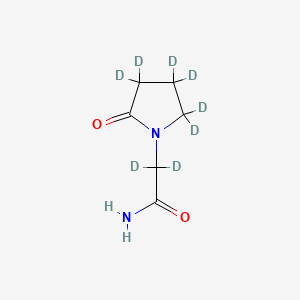

Structure

3D Structure

Properties

Molecular Formula |

C6H10N2O2 |

|---|---|

Molecular Weight |

150.20 g/mol |

IUPAC Name |

2,2-dideuterio-2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)acetamide |

InChI |

InChI=1S/C6H10N2O2/c7-5(9)4-8-3-1-2-6(8)10/h1-4H2,(H2,7,9)/i1D2,2D2,3D2,4D2 |

InChI Key |

GMZVRMREEHBGGF-SVYQBANQSA-N |

Isomeric SMILES |

[2H]C1(C(=O)N(C(C1([2H])[2H])([2H])[2H])C([2H])([2H])C(=O)N)[2H] |

Canonical SMILES |

C1CC(=O)N(C1)CC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Piracetam-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Piracetam-d8, a deuterated analog of the nootropic agent Piracetam. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard in pharmacokinetic studies, in metabolic research, or as a tool in neuropharmacological investigations.

Core Chemical and Physical Properties

This compound, the deuterium-labeled version of Piracetam, is primarily used as an internal standard for the quantification of Piracetam in biological samples.[1][2] Its physical and chemical properties are largely comparable to its non-deuterated counterpart, with the key difference being the increased mass due to the presence of eight deuterium atoms. This isotopic substitution makes it an ideal reference compound in mass spectrometry-based analytical methods.[3]

General and Computational Data

The fundamental identifiers and computed properties of this compound are summarized below. These values are crucial for substance registration, computational modeling, and safety data management.

| Property | Value | Reference |

| CAS Number | 1329799-64-5 | [3][4][5] |

| Molecular Formula | C₆H₂D₈N₂O₂ | [4][5][6] |

| IUPAC Name | 2,2-dideuterio-2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)acetamide | [7][8] |

| Synonyms | 2-Oxo-1-pyrrolidineacetamide-d8, UCB 6215-d8 | [6] |

| Molecular Weight | 150.21 g/mol | [4][5][9] |

| Monoisotopic Mass | 150.124441534 Da | [7] |

| Topological Polar Surface Area | 63.4 Ų | [4][7] |

| LogP | -0.9059 | [4] |

| Hydrogen Bond Donors | 1 | [4][7] |

| Hydrogen Bond Acceptors | 2 | [4][7] |

| Rotatable Bonds | 2 | [4] |

Physical and Spectroscopic Data

The physical state, solubility, and storage conditions are critical for experimental design and handling. The melting point is similar to that of non-labeled Piracetam.

| Property | Value | Reference |

| Appearance | White to Off-White Solid | [6] |

| Purity | ≥98% | [3][4] |

| Melting Point | 151–153 °C (for Piracetam) | [3] |

| Solubility (of Piracetam) | Freely soluble in water, soluble in ethanol | [10] |

| Storage Conditions | 2-8°C, Sealed in a dry environment | [4][6] |

Mechanism of Action and Signaling Pathways

While this compound is primarily used as a stable isotope-labeled standard, its biological activity is presumed to be identical to that of Piracetam. Deuteration is a common strategy in drug development to potentially alter pharmacokinetics but not the fundamental mechanism of action.[11] The mechanisms of Piracetam are multifaceted, involving neuronal, vascular, and mitochondrial effects.

Neuronal Effects: Piracetam modulates cholinergic and glutamatergic neurotransmitter systems, which are crucial for memory and learning processes.[12][13] It is believed to increase the density of postsynaptic receptors and enhance the fluidity of neuronal cell membranes.[14][15] This restoration of membrane fluidity may improve signal transduction and overall neuronal function.[16][17]

Vascular and Rheological Effects: Piracetam has been shown to improve microcirculation by decreasing the adhesion of erythrocytes to the vascular endothelium and reducing vasospasm.[14][15] It also enhances red blood cell deformability and normalizes the aggregation of hyperactive platelets.[17]

Mitochondrial Effects: Under conditions of oxidative stress, Piracetam has been demonstrated to improve mitochondrial function. It helps in stabilizing the mitochondrial membrane potential and enhancing ATP production, which can protect against neuronal damage.[18]

Experimental Protocols

This compound is instrumental in the accurate quantification of Piracetam in various biological matrices. Below are detailed methodologies for common analytical experiments.

Quantification in Human Plasma via HPLC-MS/MS

This method is designed for rapid and sensitive quantification of Piracetam, using this compound as an internal standard (IS), which is crucial for pharmacokinetic and bioavailability studies.[1]

1. Standard and Sample Preparation:

- Standard Stock Solution: Prepare a stock solution of Piracetam and this compound in a suitable solvent like methanol.

- Plasma Sample Collection: Collect blood samples in appropriate anticoagulant tubes and centrifuge to separate plasma.

- Spiking: Add a known amount of this compound (Internal Standard) to each plasma sample, calibrator, and quality control sample.

2. Sample Extraction (Protein Precipitation):

- To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.

- Vortex the mixture for 1 minute.

- Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in the mobile phase for injection.

3. Chromatographic Conditions:

- HPLC System: A high-performance liquid chromatography system.

- Column: A reverse-phase column such as a C18 column.

- Mobile Phase: A mixture of acetonitrile and water with a modifier like formic acid (e.g., 10:90 v/v acetonitrile:1% formic acid).[2]

- Flow Rate: 0.3 mL/min.[2]

- Injection Volume: 10 µL.

- Run Time: Approximately 3-4 minutes.[1]

4. Mass Spectrometry Conditions:

- MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

- Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Piracetam and this compound.

5. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio (Piracetam/Piracetam-d8) against the concentration of the calibrators.

- Determine the concentration of Piracetam in the unknown samples by interpolating their peak area ratios from the calibration curve.

// Nodes

Start [label="Start: Plasma Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Spike [label="Spike with this compound (IS)", fillcolor="#F1F3F4", fontcolor="#202124"];

Precipitate [label="Protein Precipitation\n(Acetonitrile)", fillcolor="#FBBC05", fontcolor="#202124"];

Centrifuge [label="Centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"];

Extract [label="Collect Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"];

Evaporate [label="Evaporate & Reconstitute", fillcolor="#F1F3F4", fontcolor="#202124"];

Inject [label="Inject into HPLC-MS/MS", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Analyze [label="Data Acquisition (MRM)", fillcolor="#F1F3F4", fontcolor="#202124"];

Quantify [label="Quantification vs.\nCalibration Curve", fillcolor="#F1F3F4", fontcolor="#202124"];

End [label="End: Concentration Determined", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Start -> Spike;

Spike -> Precipitate;

Precipitate -> Centrifuge;

Centrifuge -> Extract;

Extract -> Evaporate;

Evaporate -> Inject;

Inject -> Analyze;

Analyze -> Quantify;

Quantify -> End;

}

Analysis in Bulk and Formulations via HPTLC

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and cost-effective method for the routine quality control of Piracetam in bulk drug and pharmaceutical dosage forms.[19]

1. Standard and Sample Preparation:

- Standard Solution: Accurately weigh 10 mg of Piracetam and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL (1 µg/µL).

- Sample Solution: For an 800 mg tablet, weigh an amount of powdered tablet equivalent to 10 mg of Piracetam and dissolve in 10 mL of methanol. Filter the solution to remove insoluble excipients.

2. Chromatographic Conditions:

- Stationary Phase: Pre-coated silica gel 60F254 HPTLC plates.

- Application: Apply 1-10 µL of standard and sample solutions as bands using an automated applicator.

- Mobile Phase: A mixture of chloroform, methanol, glacial acetic acid, and triethylamine (e.g., 16:4:0.2:0.2 v/v/v/v).

- Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

3. Detection and Quantification:

- Drying: Air-dry the plate after development.

- Scanning: Scan the plate using a TLC scanner in absorbance mode at 254 nm.

- Analysis: Quantify the amount of Piracetam in the sample by comparing the peak area with that of the standard.

Characterization by NMR and Mass Spectrometry

These techniques are essential for confirming the identity, purity, and structure of this compound.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Used to confirm the absence of protons at the deuterated positions.

-

²H NMR: Used to verify the presence and location of deuterium atoms.

-

¹³C NMR: Provides information about the carbon skeleton.

-

Quantitative NMR (qNMR): Can be employed for the precise determination of purity.[3]

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Essential for confirming the exact molecular weight (150.1244 Da) and, consequently, the molecular formula C₆H₂D₈N₂O₂.[7] This confirms the successful incorporation of all eight deuterium atoms.

-

Tandem MS (MS/MS): Used to study fragmentation patterns, which can further confirm the structure and location of the deuterium labels.

-

Applications in Research and Development

The unique properties of this compound make it an indispensable tool in pharmaceutical science.

-

Internal Standard in Bioanalysis: The primary application is as an internal standard in LC-MS/MS assays for the quantification of Piracetam in plasma, urine, and other biological fluids.[1] Its identical chromatographic behavior and distinct mass-to-charge ratio allow for correction of variability during sample preparation and analysis, leading to highly accurate and precise results.

-

Metabolite Identification: this compound can be used in studies to trace the metabolic fate of Piracetam. By analyzing the mass spectra of metabolites, researchers can determine whether a metabolite originates from the administered drug.

-

Pharmacokinetic/Bioequivalence Studies: It is essential for conducting clinical trials that compare different formulations of Piracetam or assess its pharmacokinetic profile.[1]

-

Reference Standard: this compound serves as a well-characterized reference material for quality control applications during drug development and manufacturing.[5]

References

- 1. Assessment of pharmacokinetic interaction between piracetam and l-carnitine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 1329799-64-5 | Benchchem [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound - CAS - 1329799-64-5 | Axios Research [axios-research.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound | C6H10N2O2 | CID 71751579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAS 1329799-64-5 | LGC Standards [lgcstandards.com]

- 9. This compound - CAS:1329799-64-5 - Topbatt Chemical Co., Ltd. [biosotop.com]

- 10. Piracetam CAS#: 7491-74-9 [m.chemicalbook.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Piracetam - Wikipedia [en.wikipedia.org]

- 13. What is the mechanism of Piracetam? [synapse.patsnap.com]

- 14. Piracetam | C6H10N2O2 | CID 4843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Piracetam: A Review of Pharmacological Properties and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Piracetam improves mitochondrial dysfunction following oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijisrt.com [ijisrt.com]

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Piracetam-d8

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the mass spectrometric behavior of Piracetam-d8, a deuterated analog of the nootropic drug Piracetam. Understanding the fragmentation pattern of this compound is crucial for its use as an internal standard in quantitative bioanalytical methods, ensuring accuracy and reliability in pharmacokinetic and metabolic studies.

Mass Spectrometry Data of this compound

This compound is commonly analyzed using tandem mass spectrometry (MS/MS), particularly in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity. The key quantitative data for the mass spectrometric analysis of this compound are summarized below.

| Parameter | Value | Source |

| Molecular Formula | C₆H₂D₈N₂O₂ | ChemScene |

| Molecular Weight | 150.21 g/mol | ChemScene |

| Parent Ion (Precursor Ion, [M+H]⁺) | m/z 151.1 | N/A |

| Major Fragment Ion (Product Ion) | m/z 108.1 | N/A |

Proposed Mass Spectrometry Fragmentation Pathway of this compound

The fragmentation of this compound in a mass spectrometer, typically after electrospray ionization (ESI) in positive mode, is initiated by the protonation of the molecule to form the precursor ion [M+H]⁺ at m/z 151.1. The subsequent fragmentation is influenced by the positions of the eight deuterium atoms, which are located on the pyrrolidone ring and the adjacent methylene group.

Based on the fragmentation pattern of non-deuterated Piracetam, which forms a prominent fragment at m/z 98 by the loss of the acetamide group, the major fragment of this compound at m/z 108.1 is likely formed through a similar pathway. The mass shift of +10 amu in the fragment ion (108.1 vs. 98) is consistent with the retention of the deuterated pyrrolidone ring.

Proposed fragmentation pathway of this compound.

Experimental Protocols

The following is a representative experimental protocol for the analysis of Piracetam using this compound as an internal standard, based on common practices in the field.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add 20 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).

-

Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC)

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometry (MS)

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Source Temperature: 120 - 150°C.

-

Desolvation Temperature: 350 - 450°C.

-

Nebulizer Gas (Nitrogen): Flow rate specific to the instrument.

-

Drying Gas (Nitrogen): Flow rate specific to the instrument.

-

-

MRM Transitions:

-

Piracetam: m/z 143.1 → 98.1 (quantifier), additional transitions for confirmation if necessary.

-

This compound: m/z 151.1 → 108.1 (internal standard).

-

-

Collision Energy: Optimized for each transition, typically in the range of 10-30 eV.

-

Dwell Time: 100 - 200 ms.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a bioanalytical method using this compound as an internal standard.

Typical bioanalytical workflow for Piracetam quantification.

Navigating the Stability of Piracetam-d8: A Technical Guide to Long-Term Storage and Analysis

For researchers, scientists, and drug development professionals, ensuring the integrity of deuterated compounds like Piracetam-d8 is paramount for accurate and reproducible results. This in-depth technical guide provides a framework for understanding the stability of this compound and outlines comprehensive protocols for its long-term storage and analysis, drawing upon established principles for active pharmaceutical ingredients (APIs) and the known characteristics of its non-deuterated counterpart, Piracetam.

While specific public data on the long-term stability of this compound is limited, this guide synthesizes general best practices for deuterated compounds and API stability testing to provide a robust operational framework. The protocols and data presented herein are designed to serve as a starting point for developing in-house standard operating procedures.

Chemical Profile and Inherent Stability of this compound

This compound is the deuterium-labeled version of Piracetam, a cyclic derivative of the neurotransmitter GABA.[1] Deuterium labeling is a common strategy in drug development to trace metabolic pathways and can sometimes alter the pharmacokinetic profile of a compound.[1] Generally, deuterated compounds are considered chemically stable, and the replacement of hydrogen with deuterium is not expected to significantly alter the core stability of the molecule under normal storage conditions.[2]

However, like its non-deuterated analog, this compound possesses functional groups, such as an amide, that can be susceptible to degradation under certain conditions. The primary degradation pathway identified for Piracetam is hydrolysis, particularly under basic conditions.[3] Therefore, exposure to high humidity and alkaline environments should be considered a critical stability risk for this compound.

Key Molecular Features:

-

Core Structure: 2-oxo-1-pyrrolidine acetamide[4]

-

Deuteration: Eight deuterium atoms replace hydrogen atoms.[5][6]

-

Susceptible Functional Groups: Amide linkage, susceptible to hydrolysis.

Recommended Long-Term Storage Protocols

Proper storage is crucial to maintain the chemical and isotopic purity of this compound. The following protocols are based on general guidelines for deuterated and active pharmaceutical ingredients.

Storage Conditions

For long-term storage, this compound should be stored in a controlled environment to minimize degradation.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C or -20°C | Reduces the rate of chemical degradation. Some suppliers recommend 2-8°C, while -20°C is a common recommendation for long-term storage of analytical standards.[7][8][9] |

| Humidity | Low humidity (e.g., <40% RH) | Minimizes the risk of hydrolysis of the amide bond.[3] |

| Light | Protected from light | Prevents potential photolytic degradation.[10][11] |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Reduces the risk of oxidative degradation. |

| Container | Tightly sealed, inert material (e.g., amber glass vials) | Prevents contamination and exposure to moisture and air.[11] |

Logical Workflow for Storage Protocol

The following diagram illustrates the decision-making process for the appropriate storage of this compound.

Caption: Logical workflow for this compound storage.

Experimental Protocols for Stability Testing

To formally assess the stability of this compound, a comprehensive stability testing program should be implemented. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[10][12]

Long-Term Stability Study

Objective: To establish the re-test period or shelf life under recommended storage conditions.

Methodology:

-

Batch Selection: Use at least three primary batches of this compound.[11]

-

Container Closure System: Store samples in the same or simulated packaging proposed for long-term storage.[11]

-

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency:

-

Analytical Tests:

-

Appearance (Visual Inspection)

-

Assay (e.g., by HPLC-UV or LC-MS)

-

Purity/Impurities (e.g., by HPLC-UV or LC-MS)

-

Water Content (e.g., by Karl Fischer titration)

-

Isotopic Purity (by Mass Spectrometry)

-

Forced Degradation (Stress Testing)

Objective: To identify potential degradation products and pathways, and to demonstrate the specificity of the analytical methods.

Methodology:

-

Conditions: Expose this compound to the following stress conditions:[10][11]

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 48 hours

-

Base Hydrolysis: 0.1 M NaOH at room temperature for 24 hours[3]

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

-

Thermal Degradation: 105°C for 48 hours

-

Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Analysis: Analyze the stressed samples using a validated stability-indicating method (e.g., HPLC-UV/MS) to separate and identify any degradation products.

Experimental Workflow for Stability Testing

The following diagram outlines the workflow for a comprehensive stability assessment of this compound.

Caption: Workflow for stability testing of this compound.

Piracetam's Proposed Mechanism of Action

While the precise molecular targets of Piracetam are not fully elucidated, its mechanism of action is believed to be multifaceted, primarily enhancing cognitive function through the modulation of neuronal and vascular systems.[4][13][14]

The following diagram illustrates the proposed signaling pathways influenced by Piracetam.

Caption: Proposed signaling pathways of Piracetam.

Conclusion

While specific, long-term stability data for this compound is not extensively published, a robust stability program can be established based on the known chemistry of Piracetam and established international guidelines for API stability testing. By implementing controlled storage conditions and conducting thorough stability studies, researchers and drug developers can ensure the quality, purity, and integrity of this compound, thereby safeguarding the validity of their experimental results. The protocols and frameworks provided in this guide offer a comprehensive starting point for establishing such a program.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. m.youtube.com [m.youtube.com]

- 3. arcjournals.org [arcjournals.org]

- 4. Piracetam - Wikipedia [en.wikipedia.org]

- 5. This compound | CAS 1329799-64-5 | LGC Standards [lgcstandards.com]

- 6. This compound | C6H10N2O2 | CID 71751579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. chemscene.com [chemscene.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. database.ich.org [database.ich.org]

- 13. What is the mechanism of Piracetam? [synapse.patsnap.com]

- 14. platonistic.com [platonistic.com]

Technical Guide: Solubility Profile of Piracetam-d8 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piracetam-d8 is the deuterated analog of Piracetam, a well-known nootropic agent belonging to the racetam class of compounds. It is a cyclic derivative of the neurotransmitter gamma-aminobutyric acid (GABA), though its mechanism of action is distinct.[1] In pharmaceutical research and development, understanding the solubility of an active pharmaceutical ingredient (API) is fundamental for formulation development, preclinical studies, and ensuring reproducible experimental outcomes. Deuterated standards like this compound are crucial for pharmacokinetic and metabolic studies, often used as internal standards in mass spectrometry-based bioanalysis.

This technical guide provides a comprehensive overview of the solubility of this compound in various common organic solvents. The data presented herein is based on published solubility data for non-deuterated Piracetam, as the physical properties, including solubility, of deuterated and non-deuterated isotopologues are generally considered to be highly similar. This document outlines quantitative solubility data, details common experimental protocols for solubility determination, and provides visualizations for experimental workflows and the compound's mechanism of action.

Solubility Profile of this compound

The solubility of Piracetam, and by extension this compound, has been characterized in several organic solvents. The data indicates a positive correlation between solubility and the polarity and hydrogen-donating ability of the solvent.[2][3][4] For instance, its solubility is higher in polar protic solvents like alcohols compared to less polar or aprotic solvents.[2][3][4] A summary of available quantitative and qualitative solubility data is presented in Table 1.

Table 1: Solubility Data for Piracetam in Various Solvents

| Solvent | Solubility (at 25°C / 298.15 K unless noted) | Data Type | Reference |

| Dimethyl Sulfoxide (DMSO) | 72 mg/mL (506.47 mM) | Quantitative | [5] |

| Water | 72 mg/mL (506.47 mM) | Quantitative | [5] |

| Ethanol | Soluble / 0.0287 g/g (Form II at 288.15 K) | Qualitative / Quantitative | [1][6] |

| Methanol | Soluble | Qualitative | [7] |

| 2-Propanol (Isopropanol) | 0.131 g/g (Form II at 288.15 K) | Quantitative | [8] |

| Acetone | Less Soluble | Qualitative | [2][3] |

| 1,4-Dioxane | Less Soluble | Qualitative | [2][3] |

| Ether | Almost Insoluble | Qualitative | [1] |

| Acetonitrile | Soluble (Phenylpiracetam data) | Qualitative | [9] |

Note: Solubility can be significantly influenced by the polymorphic form of the compound. The data for ethanol and 2-propanol specifies the metastable Form II of Piracetam.[6][8]

Experimental Methodologies for Solubility Determination

The determination of equilibrium solubility is a critical experiment in drug characterization. The "shake-flask" method is the most reliable and widely used technique for this purpose.[10][11] An alternative, the gravimetric method, is also frequently employed, particularly in studies of polymorphism.[2][6][12]

Shake-Flask Method

The shake-flask method involves saturating a solvent with a solute and then measuring the concentration of the dissolved substance. It is considered the gold standard for determining equilibrium solubility.[10][11]

Protocol:

-

Preparation: An excess amount of the solid compound (this compound) is added to a known volume of the selected organic solvent in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature bath (e.g., using an orbital shaker) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[11] The time required to reach equilibrium should be determined preliminarily by measuring the concentration at different time points until it plateaus.[11]

-

Phase Separation: Once equilibrium is achieved, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution, typically by centrifugation followed by filtration through a non-adsorptive filter (e.g., PTFE).

-

Analysis: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Gravimetric Method

The gravimetric method determines solubility by measuring the mass of the solute dissolved in a known amount of solvent.[2][3]

Protocol:

-

Saturation: A saturated solution is prepared in a manner similar to the shake-flask method, ensuring equilibrium is reached at a constant temperature.

-

Sampling: A precise volume or mass of the clear, saturated supernatant is carefully transferred to a pre-weighed vial.

-

Solvent Evaporation: The solvent is completely evaporated from the vial under controlled conditions (e.g., under a gentle stream of nitrogen or in a vacuum oven) until a constant weight is achieved.[6][12]

-

Mass Determination: The final mass of the vial containing the dried solute residue is measured.

-

Calculation: The solubility is calculated from the initial and final masses and is often expressed as mass of solute per mass or volume of solvent (e.g., g/g or g/L).[6][12]

Mechanism of Action Overview

While this guide focuses on solubility, understanding the mechanism of action provides context for the compound's application. Piracetam's nootropic effects are not fully elucidated but are believed to be multifaceted. It does not act as a sedative or stimulant.[1] Instead, it is thought to enhance cognitive function by modulating neuronal and vascular systems.[1]

Key proposed mechanisms include:

-

Modulation of Membrane Fluidity: Piracetam is believed to interact with the polar heads of phospholipids in the cell membrane, restoring its fluidity. This action helps maintain the three-dimensional structure of transmembrane proteins, such as receptors and ion channels, thereby optimizing their function.[13][14][15]

-

Enhancement of Neurotransmitter Systems: It indirectly modulates cholinergic and glutamatergic neurotransmission.[13][16] Piracetam may increase the density of muscarinic acetylcholine (ACh) and NMDA glutamate receptors, which are crucial for learning and memory processes.[5][16][17]

-

Improved Cerebral Blood Flow: Piracetam has been shown to decrease the adhesion of erythrocytes (red blood cells) to vascular endothelium and reduce vasospasm, which improves microcirculation and blood flow within the brain.[14][17]

Conclusion

This technical guide provides essential solubility data and procedural information for this compound for use in a research and development setting. The compound exhibits good solubility in polar solvents like DMSO and water, with moderate to good solubility in alcohols such as ethanol and methanol. Its solubility is comparatively lower in less polar solvents like acetone and ether. For accurate and reproducible results, it is imperative to employ standardized protocols, such as the shake-flask method, and to consider factors like temperature and the specific polymorphic form of the material. The provided workflows and diagrams serve as a reference for experimental planning and for understanding the broader pharmacological context of this nootropic agent.

References

- 1. Piracetam | 7491-74-9 [chemicalbook.com]

- 2. Solubility of form III piracetam in a range of solvents [diva-portal.org]

- 3. Solubility of Form III Piracetam in a Range of Solvents | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Characterization and Crystal Nucleation Kinetics of a New Metastable Polymorph of Piracetam in Alcoholic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. actascientific.com [actascientific.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. researchgate.net [researchgate.net]

- 11. who.int [who.int]

- 12. pubs.acs.org [pubs.acs.org]

- 13. platonistic.com [platonistic.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. researchgate.net [researchgate.net]

- 16. What is the mechanism of Piracetam? [synapse.patsnap.com]

- 17. Piracetam - Wikipedia [en.wikipedia.org]

The Role of Piracetam-d8 as an Internal Standard in LC-MS/MS Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of Piracetam-d8 as an internal standard in the quantitative analysis of Piracetam using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals who are engaged in bioanalytical method development, validation, and sample analysis.

Introduction: The Imperative for Internal Standards in LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs and their metabolites in complex biological matrices due to its high sensitivity, selectivity, and specificity. However, the accuracy and precision of LC-MS/MS-based bioanalysis can be significantly influenced by several factors, including variability in sample preparation, chromatographic performance, and ionization efficiency in the mass spectrometer. To mitigate these variabilities, the use of an appropriate internal standard (IS) is crucial.

An ideal internal standard is a compound that is structurally and physicochemically similar to the analyte of interest but can be distinguished by the mass spectrometer. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the most suitable choice for quantitative bioanalysis. This compound has the same chemical structure as Piracetam, with the only difference being the replacement of eight hydrogen atoms with deuterium atoms. This subtle modification results in a higher molecular weight, allowing for its distinct detection by the mass spectrometer, while ensuring that it behaves nearly identically to Piracetam during the entire analytical process.

The primary function of this compound is to normalize the analytical signal of Piracetam. By adding a known and constant amount of this compound to all samples, including calibration standards and quality control samples, any variations that occur during sample processing or analysis will affect both the analyte and the internal standard to a similar extent. Consequently, the ratio of the analyte's response to the internal standard's response remains constant, leading to more accurate and precise quantification.

Mechanism of Action of this compound as an Internal Standard

The efficacy of this compound as an internal standard is rooted in the principle of isotopic dilution. Its mechanism of action can be understood by examining its behavior throughout the key stages of an LC-MS/MS workflow:

-

Sample Preparation: During extraction of Piracetam from a biological matrix (e.g., plasma, urine), there can be analyte loss due to incomplete recovery or degradation. Since this compound has virtually identical chemical and physical properties to Piracetam, it will experience a proportional loss during this stage. This co-extraction behavior ensures that the ratio of Piracetam to this compound remains constant, irrespective of the extraction efficiency. One common and straightforward sample preparation technique for Piracetam analysis involves protein precipitation with acetonitrile.[1][2]

-

Chromatographic Separation: In the liquid chromatography system, Piracetam and this compound will co-elute, meaning they will have nearly identical retention times. This is because the substitution of hydrogen with deuterium has a negligible effect on the polarity and chromatographic behavior of the molecule. Co-elution is critical because it ensures that both the analyte and the internal standard experience the same matrix effects at the same point in time.

-

Ionization and Mass Spectrometric Detection: Matrix effects, which are the suppression or enhancement of ionization of the analyte due to co-eluting endogenous components from the biological matrix, are a major source of variability in LC-MS/MS analysis. As Piracetam and this compound co-elute and have the same ionization properties, they will be equally affected by any ion suppression or enhancement. This concurrent impact on ionization is compensated for when the ratio of their signals is calculated.

In the mass spectrometer, Piracetam and this compound are distinguished based on their different mass-to-charge ratios (m/z). The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. In MRM, a specific precursor ion for each compound is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). The specific precursor-to-product ion transitions for Piracetam and this compound are unique, allowing for their simultaneous and independent measurement.

The quantification of Piracetam is then based on the ratio of the peak area of the Piracetam MRM transition to the peak area of the this compound MRM transition. This ratio is plotted against the concentration of the calibration standards to generate a calibration curve, which is then used to determine the concentration of Piracetam in the unknown samples.

Experimental Protocols

While a specific, fully validated method for Piracetam using this compound as an internal standard is not detailed in a single publicly available document, a robust method can be constructed by combining information from established protocols for Piracetam analysis. The following protocol is a representative example based on published methodologies.[1][2]

Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of plasma sample, add 20 µL of this compound internal standard working solution (concentration to be optimized during method development).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | Zorbax SB-Aq (150 x 2.1 mm, 3.5 µm) or equivalent |

| Mobile Phase | A: 1% Formic acid in water; B: Acetonitrile |

| Gradient | Isocratic: 10% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Run Time | Approximately 4 minutes |

Mass Spectrometry (MS/MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Curtain Gas | To be optimized |

| Collision Gas | To be optimized |

| IonSpray Voltage | To be optimized |

| Temperature | To be optimized |

| MRM Transitions | See Table 1 |

Table 1: Multiple Reaction Monitoring (MRM) Transitions for Piracetam and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Piracetam | 143.1 | 98.2 | To be optimized | To be optimized |

| This compound | 151.1 | 106.2 | To be optimized | To be optimized |

Note: The precursor ion for Piracetam ([M+H]+) is approximately 143.1 Da.[3] A common fragment corresponds to the loss of the acetamide group, resulting in a product ion of m/z 98.2.[3] For this compound, with eight deuterium atoms, the precursor ion ([M+H]+) would be approximately 151.1 Da. The corresponding product ion, after the loss of the deuterated acetamide group, would be expected at m/z 106.2. The optimal collision energies and other MS parameters need to be determined empirically during method development.

Data Presentation: Quantitative Method Validation

A bioanalytical method using this compound as an internal standard should be fully validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize the expected performance characteristics of such a validated method, based on typical results reported for similar bioanalytical assays.[1]

Table 2: Linearity and Range

| Parameter | Result |

| Calibration Model | Linear, weighted (1/x²) |

| Linear Range | 0.5 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.99 |

Table 3: Precision and Accuracy

| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.5 | < 15% | ± 15% | < 15% | ± 15% |

| Low QC | 1.5 | < 15% | ± 15% | < 15% | ± 15% |

| Mid QC | 20 | < 15% | ± 15% | < 15% | ± 15% |

| High QC | 40 | < 15% | ± 15% | < 15% | ± 15% |

Table 4: Recovery and Matrix Effect

| QC Level | Concentration (µg/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | 1.5 | Consistent and reproducible | Minimal (< 15% CV) |

| High QC | 40 | Consistent and reproducible | Minimal (< 15% CV) |

Mandatory Visualizations

Experimental Workflow

Caption: LC-MS/MS workflow for Piracetam quantification using this compound.

Role of Internal Standard in Correcting Variability

Caption: this compound corrects for analytical variability.

Fragmentation Pathway of Piracetam

References

Technical Guide: Safety and Handling of Piracetam-d8 in a Laboratory Environment

This guide provides comprehensive safety and handling protocols for Piracetam-d8, a deuterated analog of Piracetam, intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring personal safety and maintaining experimental integrity.

Compound Identification and Properties

This compound is the deuterated form of Piracetam, a nootropic agent.[1] It is typically used as an internal standard in pharmacokinetic studies or as a research chemical.[2] The physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Name | 2,2-dideuterio-2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)acetamide | [3][4] |

| CAS Number | 1329799-64-5 | [2][3][4][5][6] |

| Molecular Formula | C₆H₂D₈N₂O₂ | [2][6] |

| Molecular Weight | ~150.21 g/mol | [3][5][6] |

| Appearance | Solid | [7] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [5] |

| Storage | Store at room temperature or 2-8°C for prolonged periods. Protect from moisture. |[5][6][8] |

Hazard Identification and Toxicology

While specific toxicological data for this compound is limited, the safety profile of its parent compound, Piracetam, serves as the primary reference. The primary hazards involve irritation upon contact and potential harm if ingested or inhaled.[8][9]

-

Acute Effects: May cause eye irritation, skin irritation, and respiratory tract irritation.[8] It may be harmful if swallowed, inhaled, or absorbed through the skin.[8]

-

Chronic Effects: No components are identified as probable, possible, or confirmed human carcinogens by IARC or ACGIH.[8]

The following table summarizes the available acute toxicity data for the non-deuterated Piracetam.

Table 2: Acute Toxicity Data for Piracetam (Non-deuterated)

| Test | Species | Route | Value | Reference |

|---|---|---|---|---|

| LD50 | Mouse | Oral | 2,000 mg/kg | [8][9][10] |

| LD50 | Mouse | Intraperitoneal | >10 g/kg | [11] |

| LD50 | Mouse | Subcutaneous | >12 g/kg | [11] |

| LDLO | Rat | Oral | 5,600 mg/kg |[11] |

Safe Handling and Personal Protective Equipment (PPE)

Safe handling of this compound requires minimizing exposure through engineering controls and appropriate PPE.[8] All operations should be conducted in a well-ventilated area, preferably within a laboratory fume hood, to avoid the formation and inhalation of dust and aerosols.[7][8]

-

Ventilation: Use a mechanical exhaust system or a laboratory fume hood to minimize exposure.[8]

-

Safety Stations: Ensure an accessible safety shower and eye wash station are nearby.[7]

-

Eye Protection: Wear safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[2][8]

-

Hand Protection: Handle with compatible chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[8]

-

Skin and Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.[7][8]

-

Respiratory Protection: If a risk assessment indicates that air-purifying respirators are necessary (e.g., outside of a fume hood), use a full-face respirator with appropriate cartridges (e.g., type ABEK, EN 14387) as a backup to engineering controls.[8]

Emergency Procedures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[2][8]

-

Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician if irritation persists.[8]

-

Eye Contact: Flush eyes with water as a precaution for several minutes. Remove contact lenses if present and easy to do.[7][8]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8]

For minor spills, use personal protective equipment, avoid dust formation, and pick up the material without creating dust.[8][12] Place the spilled material into a suitable, closed container for disposal.[8] Prevent the product from entering drains.[8]

References

- 1. Piracetam | C6H10N2O2 | CID 4843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. kmpharma.in [kmpharma.in]

- 3. This compound | C6H10N2O2 | CID 71751579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 1329799-64-5 | LGC Standards [lgcstandards.com]

- 5. theclinivex.com [theclinivex.com]

- 6. chemscene.com [chemscene.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

Navigating the Isotopic Landscape: A Technical Guide to the Deuterium Exchange Potential of Piracetam-d8 Under Acidic Conditions

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the potential for deuterium exchange in Piracetam-d8 when subjected to acidic conditions. While Piracetam's core structure is known to be stable in acidic media[1][2][3][4][5], the isotopic stability of the deuterated analogue, this compound, is a critical parameter for its use as an internal standard in pharmacokinetic studies and for ensuring the integrity of deuterated drug candidates. This document outlines the theoretical mechanisms of deuterium exchange applicable to the various deuterated positions within the molecule, presents detailed experimental protocols for quantifying such exchange, and provides a framework for data interpretation. Due to the absence of publicly available quantitative data for this compound, this guide establishes a foundational understanding and a practical approach for researchers to generate this crucial information.

Introduction: The Significance of Isotopic Stability

Piracetam, a well-known nootropic agent, is a derivative of the neurotransmitter GABA (gamma-aminobutyric acid). Its deuterated form, this compound, is frequently utilized as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Piracetam in biological matrices. The underlying assumption for its use is that the deuterium labels are stable and do not exchange with protons from the surrounding solvent under the conditions of sample preparation, storage, and analysis.

Acidic conditions are commonly encountered in various stages of drug development and analysis, including in certain formulations, during extraction from biological samples, and in the mobile phases for chromatographic separation. Therefore, understanding the potential for deuterium exchange on the this compound molecule in an acidic environment is paramount to ensuring analytical accuracy and the viability of deuterated Piracetam analogues as therapeutic agents.[6] This guide delineates the potential sites of exchange on the this compound molecule and the chemical principles governing their stability.

Theoretical Mechanisms of Deuterium Exchange in this compound

This compound contains deuterium atoms at two distinct types of locations: on the pyrrolidinone ring, which are alpha to a carbonyl group, and on the acetamide side chain. The potential for deuterium exchange at these positions under acidic conditions is governed by different chemical mechanisms.

Exchange at Positions Alpha to the Pyrrolidinone Carbonyl

The deuterium atoms on the carbon atoms adjacent (alpha) to the carbonyl group of the pyrrolidinone ring are susceptible to acid-catalyzed exchange via an enolization mechanism. This process involves the protonation of the carbonyl oxygen, which increases the acidity of the alpha-hydrogens (or deuterons), followed by their removal to form an enol intermediate. Tautomerization back to the keto form can then incorporate a proton from the solvent.

The proposed signaling pathway for this exchange is as follows:

Exchange at the Acetamide Group

The deuterium atoms on the acetamide side chain are attached to carbon and nitrogen. The amide N-D bond is generally more labile than a C-D bond. Acid-catalyzed exchange of the amide deuteron proceeds through protonation of the carbonyl oxygen, which makes the amide nitrogen a better leaving group upon tautomerization. However, direct protonation of the amide nitrogen is less favorable due to resonance. The exchange is typically a rapid equilibrium process with the protic solvent.

The C-D bonds on the acetamide side chain are not alpha to a carbonyl and are generally considered non-exchangeable under typical acidic conditions, requiring much harsher conditions for any significant exchange to occur.

Quantitative Data on Deuterium Exchange

As of the date of this publication, there is no specific experimental data in the peer-reviewed literature that quantifies the rate and extent of deuterium exchange for this compound under various acidic conditions. The tables below are therefore presented as illustrative examples of how such data would be structured and interpreted. The values provided are hypothetical and based on general knowledge of deuterium exchange for similar functional groups. Researchers are strongly encouraged to generate their own experimental data using the protocols outlined in the subsequent section.

Table 1: Hypothetical Deuterium Exchange at Alpha-Carbon Positions of this compound

| pH of Aqueous Buffer | Temperature (°C) | Incubation Time (hours) | Percent Deuterium Loss (Hypothetical) |

| 2.5 | 25 | 24 | < 1% |

| 2.5 | 50 | 24 | 2-5% |

| 1.0 | 25 | 24 | 1-3% |

| 1.0 | 50 | 24 | 5-10% |

Table 2: Hypothetical Deuterium Exchange at the Amide Position of this compound

| pH of Aqueous Buffer | Temperature (°C) | Incubation Time (minutes) | Percent Deuterium Loss (Hypothetical) |

| 2.5 | 25 | 10 | 5-15% |

| 2.5 | 4 | 10 | < 5% |

| 1.0 | 25 | 10 | 10-25% |

| 1.0 | 4 | 10 | 5-10% |

Experimental Protocols for Monitoring Deuterium Exchange

To quantitatively assess the deuterium exchange potential in this compound, two primary analytical techniques are recommended: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol for Deuterium Exchange Monitoring by NMR Spectroscopy

NMR spectroscopy offers the advantage of providing site-specific information on deuterium exchange.

-

Sample Preparation:

-

Prepare a stock solution of this compound in an aprotic solvent (e.g., acetonitrile-d3).

-

Prepare a series of acidic aqueous buffers (e.g., pH 1.0, 2.5, 4.0) using D₂O and a suitable deuterated acid (e.g., DCl).

-

Initiate the exchange reaction by mixing a known amount of the this compound stock solution with the acidic D₂O buffer at a defined temperature.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum of the sample immediately after mixing (t=0) and at various time points thereafter (e.g., 10 min, 1 hr, 6 hrs, 24 hrs).

-

The appearance and integration of proton signals corresponding to the deuterated positions will indicate the extent of exchange.

-

Quantitative analysis can be performed by comparing the integral of the new proton signal to an internal standard or to a non-exchangeable proton signal within the Piracetam molecule.

-

-

Data Analysis:

-

Calculate the percentage of deuterium exchange at each time point for each susceptible position.

-

Determine the rate constants (k) for the exchange reaction by fitting the data to an appropriate kinetic model.

-

Protocol for Deuterium Exchange Monitoring by Mass Spectrometry (HDX-MS)

Mass spectrometry is a highly sensitive method for detecting changes in the overall mass of the molecule due to deuterium loss.

-

Sample Incubation:

-

Incubate a solution of this compound in acidic H₂O-based buffers (e.g., pH 1.0, 2.5, 4.0) at controlled temperatures for various durations.

-

-

Sample Quenching and Analysis:

-

At each time point, quench the exchange reaction by rapidly freezing the sample or by injecting it into an LC-MS system with conditions that minimize further exchange (e.g., low temperature, aprotic organic mobile phase).

-

Analyze the samples using a high-resolution mass spectrometer to monitor the mass distribution of this compound.

-

-

Data Analysis:

-

The loss of deuterium will result in a shift of the isotopic pattern to a lower mass-to-charge ratio (m/z).

-

The extent of deuterium loss can be quantified by measuring the relative intensities of the mass peaks corresponding to the fully deuterated molecule and the partially or fully protonated species.

-

The following diagram illustrates a general workflow for these experimental protocols:

Conclusion and Recommendations

While Piracetam's chemical structure is robust under acidic conditions, the isotopic stability of this compound cannot be assumed and requires empirical verification. The primary sites of potential deuterium exchange are the alpha-carbons on the pyrrolidinone ring and the amide nitrogen. The exchange at the alpha-carbon positions is expected to be slow under mild acidic conditions and moderate temperatures, whereas the amide deuteron is likely to exchange more readily.

For researchers and drug development professionals relying on this compound as an internal standard or developing deuterated analogues, it is imperative to perform validation studies to quantify the extent of deuterium back-exchange under the specific acidic conditions relevant to their applications. The experimental protocols provided in this guide offer a robust framework for conducting such studies. The use of low temperatures and minimizing the exposure time to acidic aqueous environments are practical strategies to mitigate the risk of deuterium exchange. Future studies should focus on generating and publishing quantitative kinetic data for the deuterium exchange of this compound to provide a valuable resource for the scientific community.

References

Methodological & Application

LC-MS/MS Method Development for the Quantification of Piracetam using Piracetam-d8 as an Internal Standard

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the development and validation of a sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Piracetam in biological matrices, utilizing its deuterated analog, Piracetam-d8, as an internal standard.

Introduction

Piracetam is a nootropic drug belonging to the racetams group, known for its cognitive enhancing properties. Accurate and reliable quantification of Piracetam in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in the drug development process. This LC-MS/MS method offers high selectivity and sensitivity for the determination of Piracetam. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the method by compensating for matrix effects and variations in sample processing.

Experimental Protocols

Materials and Reagents

-

Piracetam analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control biological matrix (e.g., human plasma)

Standard and Sample Preparation

2.2.1. Stock Solutions

-

Prepare a 1 mg/mL stock solution of Piracetam in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

2.2.2. Working Standard Solutions

-

Prepare a series of working standard solutions of Piracetam by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.

-

Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in the same diluent.

2.2.3. Sample Preparation Protocol (Protein Precipitation)

-

To 100 µL of the biological matrix (e.g., plasma), add 10 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is suitable for the separation.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Gradient Elution:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 95 |

| 2.0 | 95 |

| 2.1 | 5 |

| 4.0 | 5 |

Mass Spectrometry (MS/MS)

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument used.

Quantitative Data

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of Piracetam.

Table 1: Mass Spectrometry Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |

| Piracetam | 143.1 | 98.1 | 70.1 |

| This compound | 151.1 | 106.1 | 78.1 |

Table 2: Chromatographic and Method Validation Parameters

| Parameter | Value |

| Retention Time of Piracetam | Approx. 1.5 min |

| Retention Time of this compound | Approx. 1.5 min |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Accuracy | 85 - 115% |

| Precision (%RSD) | < 15% |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the key components in the LC-MS/MS system.

Application Notes and Protocols for the Quantification of Piracetam using Piracetam-d8 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Piracetam in biological matrices, specifically utilizing Piracetam-d8 as an internal standard (IS) to ensure accuracy and precision. The following protocols are designed for use in research, clinical, and pharmaceutical drug development settings.

Introduction

Piracetam is a nootropic drug widely used for the treatment of cognitive impairments. Accurate quantification of Piracetam in biological samples such as plasma, serum, and urine is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for mass spectrometry-based quantification, as it effectively compensates for matrix effects and variations in sample processing and instrument response.

This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method is followed by a detailed protocol and a summary of expected quantitative performance.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample preparation, particularly suitable for high-throughput analysis. It involves the addition of an organic solvent or an acid to a biological sample to denature and precipitate proteins, which are then removed by centrifugation. Acetonitrile is a commonly used solvent for this purpose.[1]

Experimental Protocol: Protein Precipitation

-

Sample Collection: Collect blood samples in appropriate anticoagulant-containing tubes (e.g., EDTA, heparin) and centrifuge to obtain plasma. Urine samples can be collected in sterile containers. Store all samples at -20°C or lower until analysis.

-

Reagent Preparation:

-

Piracetam Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Piracetam reference standard in 10 mL of methanol.

-

This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Piracetam stock solution with a 50:50 mixture of methanol and water to achieve the desired calibration curve range.

-

Internal Standard Spiking Solution (e.g., 1 µg/mL): Dilute the this compound stock solution in acetonitrile. The final concentration should be optimized based on the analytical method's sensitivity.

-

-

Sample Preparation:

-

Label microcentrifuge tubes for each sample, calibration standard, and quality control (QC) sample.

-

Pipette 100 µL of the plasma sample, calibration standard, or QC sample into the corresponding labeled tube.

-

Add 200 µL of the internal standard spiking solution (acetonitrile containing this compound) to each tube.

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

Workflow Diagram: Protein Precipitation

Caption: Protein Precipitation Workflow for Piracetam Analysis.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample clean-up technique that separates analytes from interferences by partitioning them between two immiscible liquid phases. This method generally results in a cleaner extract compared to protein precipitation.

Experimental Protocol: Liquid-Liquid Extraction

-

Sample and Reagent Preparation: Prepare stock and working solutions as described in the Protein Precipitation protocol.

-

Sample Preparation:

-

Pipette 200 µL of the plasma or urine sample, calibration standard, or QC sample into a clean tube.

-

Add 50 µL of the internal standard working solution.

-

Add 100 µL of a pH 9.2 buffer (e.g., borate buffer) and vortex briefly.

-

Add 1 mL of the extraction solvent (e.g., a mixture of hexane and 2-propanol).[2]

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the organic (upper) layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

-

Workflow Diagram: Liquid-Liquid Extraction

Caption: Liquid-Liquid Extraction Workflow for Piracetam Analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction provides a higher degree of sample clean-up by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away. This technique is highly selective and can significantly reduce matrix effects.

Experimental Protocol: Solid-Phase Extraction

-

Sample and Reagent Preparation: Prepare stock and working solutions as described in the Protein Precipitation protocol.

-

SPE Cartridge: Select an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent).

-

Sample Preparation:

-

Pipette 500 µL of the plasma or urine sample into a tube.

-

Add 50 µL of the internal standard working solution.

-

Pre-treat the sample by adding 500 µL of 4% phosphoric acid and vortexing.

-

-

SPE Procedure:

-

Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

-

Elution: Elute Piracetam and this compound with 1 mL of methanol into a clean collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

-

Workflow Diagram: Solid-Phase Extraction

Caption: Solid-Phase Extraction Workflow for Piracetam Analysis.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the analysis of Piracetam using the described sample preparation techniques followed by LC-MS/MS.

| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |

| Linearity Range (µg/mL) | 0.5 - 50[1] | 3 - 40 (plasma)[2] | 0.1 - 20 |

| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.5[1][3] | 3 (plasma)[2] | 0.1[4] |

| Recovery (%) | > 80 | Variable, often > 70 | > 85 |

| Precision (%RSD) | < 15 | < 15 | < 10 |

| Accuracy (%Bias) | Within ±15 | Within ±15 | Within ±10 |

| Matrix Effect | Moderate | Low to Moderate | Low |

| Throughput | High | Medium | Low to Medium |

Note: The values presented in this table are indicative and may vary depending on the specific biological matrix, instrumentation, and analytical method parameters. Method validation should be performed to establish performance characteristics for a specific application.

LC-MS/MS Analysis

Following sample preparation, the extracts are typically analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

-

Chromatographic Column: A C18 column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid) is often employed.

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used for Piracetam and its deuterated internal standard.

-

Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for Piracetam and this compound.

Conclusion

The choice of sample preparation technique for Piracetam analysis depends on the specific requirements of the study. Protein precipitation offers a rapid and simple approach for high-throughput screening. Liquid-liquid extraction provides a cleaner sample with reduced matrix effects. Solid-phase extraction yields the cleanest extracts and is ideal for methods requiring high sensitivity and accuracy. In all cases, the use of this compound as an internal standard is highly recommended to ensure reliable quantification. Each method should be thoroughly validated to demonstrate its suitability for the intended application.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of piracetam in human plasma and urine by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of piracetam in rat plasma by LC-MS/MS and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Piracetam-d8 in Advancing Pharmacokinetic Studies of Piracetam

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Piracetam-d8 as an internal standard in pharmacokinetic (PK) studies of Piracetam. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification of Piracetam in biological matrices, a cornerstone of robust pharmacokinetic analysis.

Application Notes

Piracetam, a nootropic agent, is the subject of ongoing research to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Pharmacokinetic studies are fundamental to determining appropriate dosing regimens and understanding the drug's behavior in the body. The use of a deuterated analog, this compound, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays offers significant advantages. Its chemical and physical properties are nearly identical to Piracetam, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for distinct detection by the mass spectrometer, enabling precise quantification of the parent drug by correcting for variability in sample processing and instrument response.

A rapid, sensitive, and specific method for quantifying piracetam in human plasma using this compound as the internal standard has been described. This method typically involves a straightforward protein precipitation step for sample extraction, followed by analysis using HPLC-MS/MS.[1] The short chromatographic run time of approximately 3.8 minutes allows for high-throughput analysis, which is essential for studies involving numerous samples.[1]

Experimental Protocols

Bioanalytical Method for Piracetam Quantification in Human Plasma using LC-MS/MS

This protocol outlines a validated method for the determination of Piracetam in human plasma using this compound as an internal standard.

a. Materials and Reagents:

-

Piracetam reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (drug-free)

b. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

c. Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of Piracetam and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare serial dilutions of the Piracetam stock solution with a 50:50 mixture of methanol and water to create calibration standards.

-

Prepare a working solution of this compound (internal standard) at an appropriate concentration in the same diluent.

d. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the this compound internal standard.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the samples at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

e. Chromatographic and Mass Spectrometric Conditions:

-

HPLC Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MS/MS Transitions: Monitor specific precursor-to-product ion transitions for Piracetam and this compound.

f. Calibration Curve and Quantification:

-

A linear calibration curve is typically achieved in the range of 0.5 to 50 µg/mL.[1]

-

The concentration of Piracetam in the plasma samples is determined by calculating the peak area ratio of Piracetam to this compound and comparing it to the calibration curve.

Protocol for a Pharmacokinetic Study of a Single Oral Dose of Piracetam in Healthy Volunteers

This protocol provides a framework for a clinical pharmacokinetic study.

a. Study Design:

-

An open-label, single-dose, two-period, crossover study design is commonly employed for bioequivalence studies.[2]

-

A washout period of at least one week should be implemented between study periods.[2]

b. Study Population:

-

The number of volunteers typically ranges from 20 to 30.[3][4][5]

-

Inclusion and exclusion criteria should be clearly defined in the study protocol.

c. Dosing and Administration:

-

A single oral dose of Piracetam (e.g., 800 mg tablet) is administered with a standardized volume of water after an overnight fast.[2][3][5]

d. Blood Sampling:

-

Blood samples are collected at predefined time points, for instance: pre-dose (0 h), and at 0.33, 0.66, 1.00, 1.16, 1.33, 1.50, 1.66, 1.83, 2.00, 2.33, 2.66, 3.00, 4.00, 6.00, 9.00, 12.00, and 24.00 hours post-dose.[5]

-

Plasma is separated by centrifugation and stored at -70°C until analysis.[5]

e. Pharmacokinetic Analysis:

-

Plasma concentrations of Piracetam are determined using the validated LC-MS/MS method described above.

-

Pharmacokinetic parameters are calculated using non-compartmental analysis. Key parameters include:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

-

Area under the plasma concentration-time curve from time zero extrapolated to infinity (AUC0-∞)

-

Elimination half-life (t1/2)

-

Quantitative Data

The following tables summarize key pharmacokinetic parameters of Piracetam from various studies in healthy volunteers.

Table 1: Pharmacokinetic Parameters of Piracetam after a Single Oral Dose

| Dose | Cmax (mg/L) | Tmax (h) | t1/2 (h) | AUC0-24h (mg·h/L) | Study Population | Reference |

| 800 mg | 21.47 ± 6.27 | 0.70 ± 0.46 | 5.50 ± 1.48 | 93.44 ± 16.61 | 20 Chinese healthy volunteers | [4] |

| 800 mg | 20.96 ± 5.10 | 0.66 ± 0.36 | 4.29 ± 1.00 | 96.67 ± 18.50 | 20 Chinese healthy volunteers | [4] |

| 800 mg | ~15 | ~1 | ~5.1 | - | 30 healthy Mexican volunteers | [3][5] |

| 3.2 g | 84 µg/mL | ~1 | ~5 | - | Fasted healthy subjects | [6][7] |

Table 2: Bioanalytical Method Parameters for Piracetam Quantification

| Internal Standard | Analytical Method | Matrix | Extraction Method | Linearity Range | Reference |

| This compound | HPLC-MS/MS | Human Plasma | Protein Precipitation with Acetonitrile | 0.5 - 50 µg/mL | [1] |

| Metronidazole | UPLC-MS/MS | Human Plasma | - | 1 - 60 µg/mL | [3][5] |

| - | HPLC | Serum | - | - | [4] |